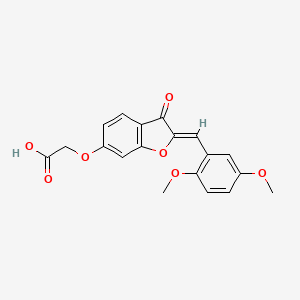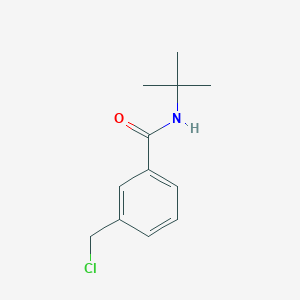
N-tert-butyl-3-(chloromethyl)benzamide
Overview
Description
The compound "N-tert-butyl-3-(chloromethyl)benzamide" is not directly studied in the provided papers. However, the papers do discuss various benzamide derivatives and tert-butyl compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, benzamide derivatives are often explored for their potential biological activities, such as antagonistic effects on the farnesoid X receptor (FXR) . Tert-butyl groups are commonly used in organic synthesis, for example, as a protecting group for amines .
Synthesis Analysis
The synthesis of tert-butyl compounds and benzamide derivatives is well-documented in the literature. For example, tert-butylsulfonamide has been used as a nitrogen source for catalytic reactions , and various benzamide derivatives have been synthesized to improve potency and stability for pharmaceutical applications . The synthesis of N-tert-butoxycarbonyl derivatives is also reported, which involves the treatment of starting materials under alkaline conditions to yield products suitable for peptide synthesis .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using spectroscopic methods and theoretical calculations. For instance, the molecular structure, vibrational frequencies, and corresponding assignments of a pyrazine-carboxamide derivative were investigated using Gaussian09 software, and the stability of the molecule was analyzed using NBO analysis . Similarly, the crystal structure and spectroscopic properties of a novel carbacylamidophosphate were characterized by X-ray diffraction and vibrational spectra .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. The SAR study of benzamide derivatives as FXR antagonists involved systematic exploration of structure-activity relationships to improve the potency and stability of the compounds . The tert-butyl group in tert-butylsulfonamide acts as a nitrogen source in catalytic aminohydroxylation and aziridination of olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives and tert-butyl compounds are often characterized through experimental and computational methods. For example, the hyperpolarizability, NBO, and HOMO-LUMO analysis of a pyrazine-carboxamide derivative suggest an extended π-electron delocalization, which is responsible for the nonlinearity of the molecule . The crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid were studied, revealing antiferromagnetic behavior at lower temperatures . The synthesis and crystal structure analysis of a carbacylamidophosphate derivative also provided insights into its structural and conformational properties .
Scientific Research Applications
Palladium-catalyzed Synthesis
A novel palladium-catalyzed strategy via tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides has been developed, showcasing a method for synthesizing complex organic compounds. This process results in the formation of 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides, demonstrating the utility of N-tert-butyl-3-(chloromethyl)benzamide derivatives in facilitating complex chemical transformations (Wang et al., 2015).
Polyamide Synthesis
Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol highlights the role of tert-butyl based compounds in the development of new polymeric materials. These polyamides exhibit high thermal stability and solubility in polar solvents, suggesting their potential applications in advanced material science (Hsiao et al., 2000).
Farnesoid X Receptor (FXR) Antagonists
A study on the discovery and structure-activity relationship (SAR) of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel FXR antagonists highlights the pharmaceutical applications of tert-butyl benzamide derivatives. These compounds show promise in the modulation of the farnesoid X receptor, a target for treating metabolic disorders (Song et al., 2015).
Anticancer Candidate Complex Synthesis
The synthesis and virtual screening of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate demonstrate the use of N-tert-butyl benzamide derivatives in the development of potential anticancer drugs. This complex exhibits promising interactions with the ribonucleotide reductase enzyme, indicating its potential efficacy as an anticancer agent (Ruswanto et al., 2021).
Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl phenylazocarboxylates, including derivatives of N-tert-butyl-3-(chloromethyl)benzamide, in synthetic organic chemistry is showcased through their application in nucleophilic substitutions and radical reactions. These reactions enable the modification of the benzene ring and the introduction of various functional groups, illustrating the compound's utility in diverse synthetic pathways (Jasch et al., 2012).
properties
IUPAC Name |
N-tert-butyl-3-(chloromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLCZZPCGHYUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-(chloromethyl)benzamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)
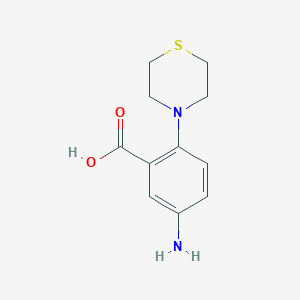
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)
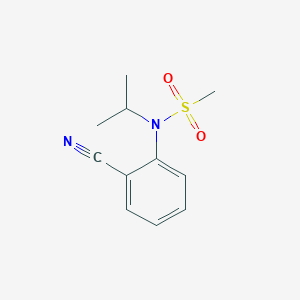
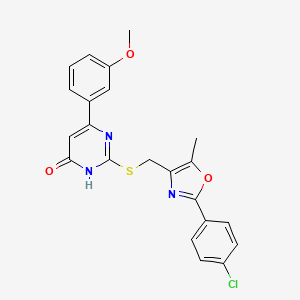

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)
![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)

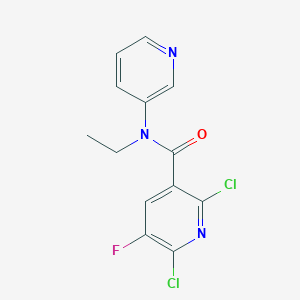
![N-cyclohexyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2527630.png)
